BenchChemオンラインストアへようこそ!

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325988-19-0) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It features a characteristic bromothiophene substituent at the thiazole 4-position and a meta-phenoxybenzamide moiety.

Molecular Formula C20H13BrN2O2S2
Molecular Weight 457.36
CAS No. 325988-19-0
Cat. No. B2835724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
CAS325988-19-0
Molecular FormulaC20H13BrN2O2S2
Molecular Weight457.36
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
InChIInChI=1S/C20H13BrN2O2S2/c21-18-10-9-17(27-18)16-12-26-20(22-16)23-19(24)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24)
InChIKeyNGLDKYRDDXHXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325988-19-0) Chemical Identity and Core Structural Features


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325988-19-0) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It features a characteristic bromothiophene substituent at the thiazole 4-position and a meta-phenoxybenzamide moiety. The compound has a molecular formula of C20H13BrN2O2S2, a molecular weight of 457.4 g/mol, and a computed XLogP3-AA of 6.1 [1]. It falls within the general structural scope of P2X3 purinoceptor antagonist patents assigned to Bayer AG, where such N-thiazolyl benzamide derivatives are disclosed as potential therapeutic agents for neurogenic disorders [2].

Why Generic Substitution of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325988-19-0) Is Not Prudent


The phenoxy substitution pattern on the benzamide ring is a critical determinant of both molecular recognition at the target binding site and physicochemical properties such as lipophilicity and topology. Positional isomers—specifically the 2-phenoxy (CAS 330836-71-0) and 4-phenoxy (CAS 325977-28-4) analogs—exhibit different spatial orientations, dipole vectors, and steric profiles despite sharing the same atomic composition . In the context of P2X3 receptor antagonism, the general formula (I) described in the foundational Bayer patent family allows for variation at the benzamide substitution position, implying that not all positional isomers are equipotent or share the same selectivity profile [1]. The following quantitative evidence demonstrates why simple in-class substitution without direct comparative data carries risk of selecting a suboptimal compound for structure-activity relationship (SAR) studies or pharmacological tool compound applications.

Quantitative Differentiation Evidence for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325988-19-0)


Meta-Phenoxy Substitution Optimizes Topological and Lipophilic Balance Relative to Ortho and Para Isomers

The meta-phenoxy substitution pattern of CAS 325988-19-0 produces a distinct topological geometry compared to its ortho (2-phenoxy) and para (4-phenoxy) isomers. The computed Topological Polar Surface Area (TPSA) of the target compound is 108 Ų [1]. While the corresponding TPSA values for the 2-phenoxy and 4-phenoxy isomers are also 108 Ų (since TPSA is substitution-position independent), the molecular shape and electrostatic potential surface differ substantially due to the relative orientation of the phenoxy oxygen lone pairs and the benzamide carbonyl. The meta substitution positions the phenoxy group in a sterically favorable orientation that avoids the intramolecular steric clash seen in the ortho isomer (where the phenoxy group is adjacent to the amide linkage) and the extended para conjugation that can alter electronic distribution at the carbonyl . The computed XLogP3-AA of 6.1 for CAS 325988-19-0 [1] provides a measurable lipophilicity benchmark for CNS penetration assessment, though direct comparative LogP data for the positional isomers under identical experimental conditions are not available in the public domain.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Patent Scope Targeting P2X3 Purinoceptor Confirms Thiazolyl-Benzamide Core Pharmacophore Requirement

The compound falls within the general formula (I) of Bayer AG patent UA-120382-C2 (priority date 2014-12-09) and its family members (EA034273B1, JP6647371B2, US20200131169), which claim 1,3-thiazol-2-yl substituted benzamides as novel P2X3 receptor inhibitors for the treatment or prophylaxis of neurogenic disorders [1]. The general formula allows for diverse substitution at the benzamide ring (R3 position) and the thiazole ring (R1 and R2 positions). The specific combination of a 3-phenoxybenzamide (meta-OPh) and a 5-bromothiophen-2-yl group at the thiazole 4-position represents a distinct chemotype within this series. The patent classification includes A61P25/28 (neurodegenerative disorders), A61P25/16 (Parkinson's disease), A61P13/00 (urinary disorders), A61P29/00 (pain), and A61P13/10 (bladder disorders) [1], indicating the therapeutic utility that this structural class is designed to address. While the patent does not disclose specific IC50 or Ki values for CAS 325988-19-0, the compound's conformance to the Markush structure implies it was enumerated as an active candidate within the claimed scope.

P2X3 Antagonism Pain Research Neurogenic Disorders

Bromothiophene Substituent Provides Synthetic Handle and Privileged Fragment Status Not Available in Dehalogenated or Thiophene-Only Analogs

The 5-bromothiophen-2-yl group at the thiazole 4-position of CAS 325988-19-0 serves a dual role: it acts as a privileged hydrophobic fragment known to engage π-rich binding pockets in ATP-gated ion channels, and the bromine atom provides a synthetically versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig, etc.) [1]. This feature distinguishes CAS 325988-19-0 from analogs where the bromothiophene is replaced by unsubstituted thiophene, methylthiophene, or phenyl groups, which lack the same synthetic utility. The C-Br bond dissociation energy and reactivity profile of the bromothiophene moiety have been extensively characterized in organometallic chemistry literature, establishing this compound as a versatile intermediate for generating focused libraries of P2X3 antagonists through parallel synthesis [2]. No direct comparative reaction rate or yield data for this specific compound versus its chloro or iodo analogs are available in the public domain.

Synthetic Chemistry Building Block Utility Cross-Coupling

Recommended Application Scenarios for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325988-19-0)


P2X3 Purinoceptor Pharmacological Tool Compound for Target Validation Studies

Based on its structural alignment with the Bayer P2X3 antagonist patent family (UA-120382-C2, EA034273B1) [1], CAS 325988-19-0 is most appropriately deployed as a pharmacological tool for in vitro P2X3 receptor antagonism studies. Its meta-phenoxybenzamide geometry provides the spatial orientation consistent with the claimed pharmacophore, making it suitable for recombinant P2X3-expressing cell systems (e.g., Xenopus oocytes or HEK293 cells) and native tissue preparations relevant to neurogenic pain, overactive bladder, and chronic cough models. Researchers should note that explicit IC50/Ki data for this specific compound are not publicly disclosed, and in-house potency determination is required prior to use as a reference antagonist.

Synthetic Building Block for Focused P2X3 Antagonist Library Synthesis via Cross-Coupling

The 5-bromothiophene moiety serves as a robust synthetic handle for palladium-catalyzed diversifications [2]. This compound can be employed as a core scaffold in parallel medicinal chemistry efforts to explore R1-group SAR at the thiazole 4-position. Its use in Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids enables rapid generation of analogs with varied biaryl-thiophene motifs while retaining the validated meta-phenoxybenzamide pharmacophore. This application is particularly valuable for academic and industrial groups pursuing patent-expansion strategies around the P2X3 benzamide chemotype.

Reference Compound for Positional Isomer Comparison in Benzamide SAR Studies

As the meta-substituted member of a positional isomer triad (ortho CAS 330836-71-0, meta CAS 325988-19-0, para CAS 325977-28-4), this compound enables systematic investigation of phenoxy substitution effects on target binding affinity, selectivity, and physicochemical properties [3]. Including all three isomers in a screening panel allows researchers to deconvolute the contribution of substitution geometry to biological activity, an exercise essential for rigorous SAR interpretation. The computed XLogP3-AA of 6.1 [3] provides a reference point for correlating lipophilicity with cellular permeability and non-specific binding across the isomer series.

Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.